molecular formula C20H24N2OS B1667471 Botiacrine CAS No. 4774-53-2

Botiacrine

Cat. No.: B1667471
CAS No.: 4774-53-2
M. Wt: 340.5 g/mol
InChI Key: QXRUCDDVUMKOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Botiacrine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Botiacrine can be synthesized through a series of chemical reactions involving dimethylaminoethanethiol and sodium hydride in anhydrous ether . The process involves the following steps:

  • To 1 gram-equivalent of dimethylaminoethanethiol in 150 ml of ether, a suspension of 50% sodium hydride in 50 ml of anhydrous ether is added.
  • The reaction mixture is stirred and allowed to react under controlled conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Botiacrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism by which Botiacrine exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    Acridine: Similar in structure but differs in its biological activity and applications.

    Thioacridine: Shares some structural features but has distinct chemical properties and uses.

Uniqueness: Botiacrine stands out due to its unique combination of structural features and biological activities

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and potential for various chemical reactions make it a valuable subject of study in chemistry, biology, and medicine.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

4774-53-2

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C20H24N2OS/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4/h5-12H,13-14H2,1-4H3

InChI Key

QXRUCDDVUMKOPI-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Botiacrine [INN]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Botiacrine
Reactant of Route 2
Botiacrine
Reactant of Route 3
Reactant of Route 3
Botiacrine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Botiacrine
Reactant of Route 5
Reactant of Route 5
Botiacrine
Reactant of Route 6
Botiacrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.